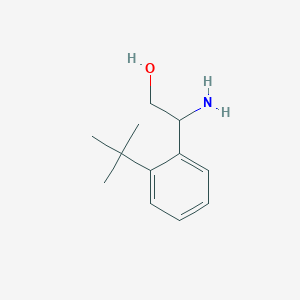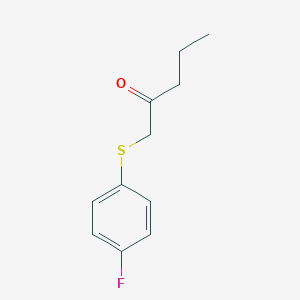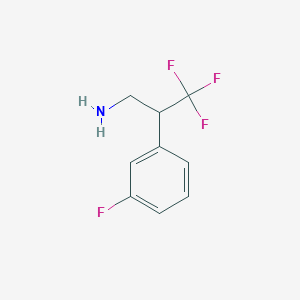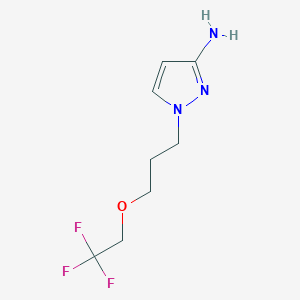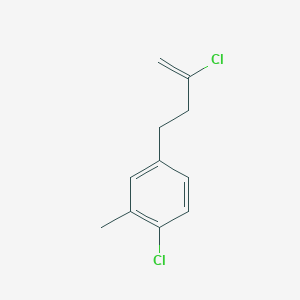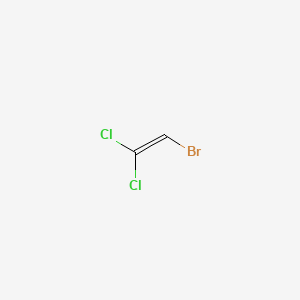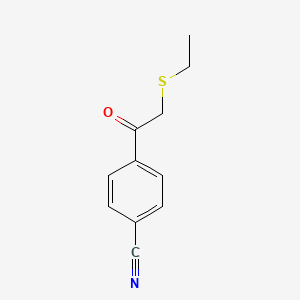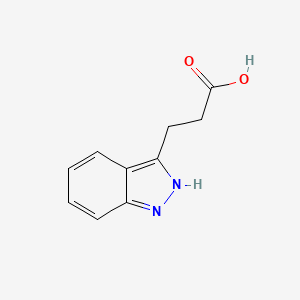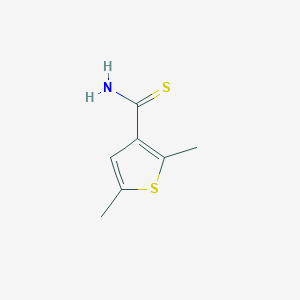
2,5-Dimethylthiophene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylthiophene-3-carbothioamide is a heterocyclic compound with the molecular formula C7H9NS2. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and a carbothioamide group at position 3. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene-3-carbothioamide can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylthiophene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,5-Dimethylthiophene-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,5-Dimethylthiophene-3-carbothioamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but its unique structure allows for diverse interactions with biological targets .
Comparison with Similar Compounds
2,5-Dimethylthiophene: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.
3-Thiophenecarbothioamide: Similar structure but without the methyl groups at positions 2 and 5, affecting its chemical properties and reactivity.
2,5-Dimethylthiophene-3-boronic acid: Contains a boronic acid group instead of a carbothioamide group, leading to different reactivity and applications.
Uniqueness: 2,5-Dimethylthiophene-3-carbothioamide is unique due to the presence of both methyl groups and the carbothioamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NS2 |
|---|---|
Molecular Weight |
171.3 g/mol |
IUPAC Name |
2,5-dimethylthiophene-3-carbothioamide |
InChI |
InChI=1S/C7H9NS2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9) |
InChI Key |
CGNGLYRWEFODCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


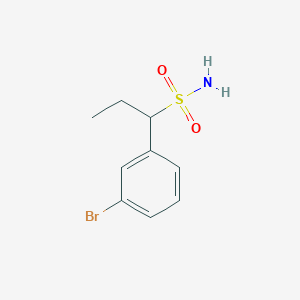
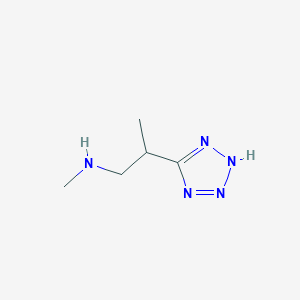
aminedihydrochloride](/img/structure/B13529639.png)
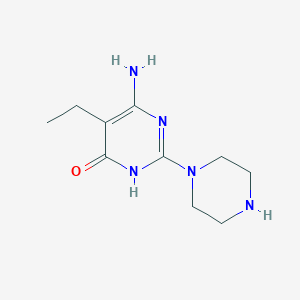
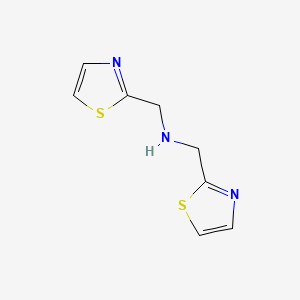
![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
